molecular formula C21H13Cl4N3S B2586480 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 478042-12-5

2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2586480
CAS No.: 478042-12-5
M. Wt: 481.22
InChI Key: SPUJWDTUXLFKCR-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a synthetic indole-based hydrazone derivative characterized by a 2-chlorobenzylsulfanyl substituent at the indole-3-one core and a 2,4,6-trichlorophenyl hydrazone moiety. Its molecular framework combines electron-withdrawing chlorine substituents and a sulfur-containing side chain, which may influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl4N3S/c22-13-9-16(24)20(17(25)10-13)28-27-19-14-6-2-4-8-18(14)26-21(19)29-11-12-5-1-3-7-15(12)23/h1-10,26H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSWXLMIPBTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=C(C=C(C=C4Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfanyl Group Addition: The sulfanyl group is added by reacting the chlorobenzyl-indole intermediate with thiourea, followed by oxidation to form the sulfanyl linkage.

    Hydrazone Formation: Finally, the hydrazone is formed by reacting the sulfanyl-indole compound with 2,4,6-trichlorophenylhydrazine under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a potential lead compound for new drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone exerts its effects is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The compound’s hydrazone moiety may play a role in binding to active sites of enzymes, while the indole and chlorobenzyl groups could facilitate interactions with cell membranes or other macromolecules.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Halogenation :

  • The 2,4-dichlorobenzyl analog (515.7 g/mol) has a higher molecular weight due to additional chlorine atoms compared to the target compound’s 2-chlorobenzyl group . Chlorine positioning (e.g., 2-chloro vs. 3-chloro) may alter steric effects and electronic properties, impacting binding affinity in biological systems.
  • The 3-chlorobenzyl variant (discontinued) highlights how positional isomerism affects commercial availability, though its physicochemical data are unreported .

Sulfanyl Group Variations :

  • Replacing the benzylsulfanyl group with ethylsulfanyl reduces molecular weight by ~130 g/mol, likely enhancing solubility but reducing lipophilicity .
  • The sec-butylsulfanyl derivative (412.77 g/mol) demonstrates that branched alkyl chains lower molecular weight significantly, though discontinuation limits its practical use .

Stability and Handling

  • Chlorinated derivatives (e.g., 2,4-dichloro analog) likely exhibit high thermal stability due to strong C-Cl bonds and aromatic stacking, consistent with typical indole hydrazones .
  • Lower molecular weight analogs (e.g., ethylsulfanyl) may require refrigeration for long-term storage, though explicit data are unavailable .

Biological Activity

2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (CAS No. 478042-15-8) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, comprising an indole moiety linked to a hydrazone, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H13Cl4N3SC_{21}H_{13}Cl_{4}N_{3}S with a molecular weight of 481.23 g/mol. The structure features a sulfanyl group and multiple chlorine substituents, which are critical for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)15.0Inhibition of Bcl-2 protein expression
HeLa (Cervical Cancer)10.0Cell cycle arrest at G1 phase

These results indicate that the compound has a potent inhibitory effect on cell proliferation and induces apoptosis in several cancer cell lines.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) observed:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria.

The biological activity of this compound can be attributed to its structural features:

  • Indole Moiety : The indole structure is known for its role in various biological processes and enhances the compound's interaction with biological targets.
  • Chlorine Substituents : The presence of multiple chlorine atoms may increase lipophilicity and alter the electronic properties of the molecule, enhancing its binding affinity to target proteins.
  • Hydrazone Linkage : This functional group can facilitate interactions with enzymes involved in apoptosis and cell cycle regulation.

Case Studies

A notable study conducted by researchers focused on the synthesis and evaluation of this compound's anticancer properties. They utilized various assays to determine cell viability and apoptosis rates in treated cancer cells:

  • Study Design : Human cancer cell lines were treated with varying concentrations of the compound.
  • Results : The study demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.